Manganese(II)hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Manganese(II)hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H4F12MnO4 and its molecular weight is 471.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .
Mode of Action
It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .
Result of Action
Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .
Properties
CAS No. |
19648-86-3 |
---|---|
Molecular Formula |
C10H4F12MnO4 |
Molecular Weight |
471.05 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese |
InChI |
InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
InChI Key |
DMABZFSNYKYMMQ-UHFFFAOYSA-N |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |
Origin of Product |
United States |
Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?
A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].
Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?
A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.
Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?
A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.
Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?
A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.